molecular formula C8H10O2S B13076815 2-(1-Sulfanylethyl)benzene-1,3-diol

2-(1-Sulfanylethyl)benzene-1,3-diol

Cat. No.: B13076815
M. Wt: 170.23 g/mol
InChI Key: ILJPKDXEAWKUQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Sulfanylethyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,3-dihydroxybenzene (resorcinol) with ethanethiol under acidic conditions. The reaction proceeds through the formation of a sulfonium ion intermediate, which then undergoes nucleophilic attack by the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Sulfanylethyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Sulfanylethyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Sulfanylethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Sulfanylethyl)benzene-1,3-diol is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This uniqueness makes it valuable in specific applications where the sulfanyl group plays a crucial role .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

2-(1-sulfanylethyl)benzene-1,3-diol

InChI

InChI=1S/C8H10O2S/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,9-11H,1H3

InChI Key

ILJPKDXEAWKUQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1O)O)S

Origin of Product

United States

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